Product packaging for 2-Amino-4-hydroxybenzamide(Cat. No.:CAS No. 82049-00-1)

2-Amino-4-hydroxybenzamide

Cat. No.: B1628659
CAS No.: 82049-00-1
M. Wt: 152.15 g/mol
InChI Key: QKLKEDYLVISGDX-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Drug Discovery and Development

The benzamide scaffold is a cornerstone in the fields of drug discovery and medicinal chemistry. ontosight.ai These structures are recognized for their chemical simplicity and the relative ease with which they can be modified, making them versatile building blocks in the synthesis of new therapeutic agents. ontosight.aimdpi.com The adaptability of the benzamide core allows for the introduction of various substituents, which can significantly influence the compound's biological activity and pharmacological profile. ontosight.ai

Benzamide derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antipsychotic, and antimicrobial properties. ontosight.aiontosight.aiijlpr.com Their mechanism of action often involves interaction with biological macromolecules like proteins and nucleic acids. ontosight.ai For instance, certain N-substituted benzamide derivatives have been developed as histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer treatment. benthamdirect.comnih.gov The ability of the amide group's heteroatoms to chelate with metal ions, such as the zinc ion in HDACs, is critical to their activity. benthamdirect.com Furthermore, other benzamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, making them a promising target in cancer therapy. nih.gov The optimization of these scaffolds, often guided by fragment-based approaches and structure-activity relationship (SAR) studies, continues to yield new lead compounds with improved potency and selectivity. acs.orgresearchgate.net

Overview of Structurally Related Hydroxybenzamide Analogues

The hydroxybenzamide group represents a significant subclass of benzamide derivatives, characterized by the presence of one or more hydroxyl (-OH) groups on the benzene (B151609) ring. This functional group often contributes to the molecule's biological activity.

A prominent example is 4-Hydroxybenzamide (B152061), a naturally occurring compound that has shown antimicrobial, antifungal, and antioxidant activities. chemicalbook.com Its derivatives are also explored for their therapeutic potential. dergipark.org.tr Another important class is the salicylanilides, which are 2-hydroxybenzamide derivatives. Niclosamide (B1684120), a salicylanilide (B1680751), is an FDA-approved drug that has demonstrated broad-spectrum antiviral activities. nih.govmdpi.com Structurally related salicylanilides are also being investigated for their potential as antifungal agents. mdpi.com

Furthermore, research into other substituted hydroxybenzamides has revealed diverse biological targets. For example, N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues have been identified as novel inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. nih.gov In a different therapeutic area, certain 2-hydroxybenzamide derivatives are known to be useful for improving gastrointestinal dysmotility. google.com These examples underscore the chemical versatility of the hydroxybenzamide scaffold and its importance in developing targeted therapeutic agents.

Research Focus on 2-Amino-4-hydroxybenzamide within the Broader Context of Aminohydroxybenzamides

This compound is a specific aminohydroxybenzamide derivative. biosynth.comchemsrc.com It belongs to a family of compounds that feature both amino (-NH2) and hydroxyl (-OH) substituents on the benzamide core. The specific placement of these functional groups is crucial for the molecule's chemical properties and potential biological interactions.

While direct and extensive research on this compound itself is limited in publicly available literature, its chemical structure places it within a context of significant research interest. The synthesis of related compounds, such as 2-amino-N-hydroxybenzamide derivatives from isatoic anhydride (B1165640), has been explored for developing new antimicrobial agents. researchgate.net The precursor for the synthesis of this compound is 2-Amino-4-hydroxybenzoic acid, a compound that itself has biological significance and is used as a starting material in various synthetic pathways. The study of related analogues, like 2-Amino-4-chloro-3-hydroxybenzoic acid, further illustrates the chemical diversity within this class and the potential for developing compounds with unique properties by modifying the substitution pattern on the aromatic ring. ontosight.ai

The following tables provide key chemical and physical data for this compound and spectroscopic data for its closely related precursor, 2-Amino-4-hydroxybenzoic acid, which can serve as a reference for characterization.

Table 1: Chemical and Physical Properties of this compound This interactive table provides a summary of the key chemical identifiers and properties for the compound this compound.

Property Value Source
CAS Number 82049-00-1 biosynth.comchemsrc.com
Molecular Formula C₇H₈N₂O₂ biosynth.com
Molecular Weight 152.15 g/mol biosynth.com
Canonical SMILES C1=CC(=C(C=C1O)N)C(=O)N biosynth.com

| Purity | 97.0% | chemsrc.com |

Table 2: Spectroscopic Data for the Precursor 2-Amino-4-hydroxybenzoic Acid This table presents typical spectroscopic data for 2-Amino-4-hydroxybenzoic acid, the direct precursor to this compound. This information is provided for reference due to the structural similarity.

Spectroscopy Type Characteristic Peaks/Shifts Source
Infrared (IR) 3300-3500 cm⁻¹ (O-H and N-H stretching); 1650-1680 cm⁻¹ (C=O stretching); 1590-1620 cm⁻¹ (aromatic C=C stretching)

| ¹H NMR (in DMSO-d₆) | δ 12.0-13.0 ppm (s, 1H, COOH); δ 9.5-10.0 ppm (s, 1H, OH); δ 6.0-7.5 ppm (m, 3H, aromatic protons); δ 5.0-5.5 ppm (s, 2H, NH₂) | |

Table of Mentioned Compounds

Compound Name
This compound
2-Amino-4-hydroxybenzoic acid
4-Hydroxybenzamide
Amisulpride
Entinostat (MS-275)
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide
Niclosamide
Oxyclozanide
Sulpiride
2-amino-N-hydroxybenzamide
2-Amino-4-chloro-3-hydroxybenzoic acid
3-amino-4-hydroxybenzoic acid
3-methoxybenzamide
PC190723
Phenyl salicylate
p-Phenylenediamine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B1628659 2-Amino-4-hydroxybenzamide CAS No. 82049-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLKEDYLVISGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608182
Record name 2-Amino-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82049-00-1
Record name 2-Amino-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Aminohydroxybenzamides

General Synthetic Strategies for Benzamide (B126) Derivatives

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for the preparation of benzamide derivatives. These strategies can be broadly categorized into condensation reactions, amidation reactions, and multi-step sequences involving chlorination and amination.

Direct condensation of a carboxylic acid and an amine is the most straightforward approach to amide bond formation. However, the reaction is often challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. dur.ac.uk To overcome this, various strategies have been employed, including the use of coupling agents, catalysts, and harsh reaction conditions.

One approach involves heating a mixture of a carboxylic acid and an amine, sometimes in the presence of a dehydrating agent or under conditions that facilitate the removal of water. dur.ac.uk For instance, the reaction of benzoic acid with benzylamine (B48309) can be facilitated by microwave irradiation, with the yield being dependent on the relative ratios of the reactants. dur.ac.uk

Recent advancements have focused on developing milder and more efficient catalytic systems. A green and efficient method for the synthesis of benzamides involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. researchgate.net This method offers high yields in short reaction times.

Table 1: Condensation Reactions for Benzamide Synthesis

Carboxylic Acid Amine Catalyst/Conditions Yield (%) Reference
Benzoic Acid Benzylamine Microwave, 150°C, 30 min (1:1.5 ratio) 80 dur.ac.uk
Benzoic Acid Benzylamine Microwave, 150°C, 30 min (1.5:1 ratio) 75 dur.ac.uk
Benzoic Acid Various Amines Diatomite earth@IL/ZrCl4, Ultrasound, RT 85-98 researchgate.net
Phenylacetic Acid Benzylamine B(OCH₂CF₃)₃, 80°C, 15h 91 acs.org

This table presents a selection of condensation reactions for the synthesis of benzamide derivatives, highlighting the reactants, conditions, and corresponding yields.

Amidation reactions often involve the activation of the carboxylic acid moiety to enhance its reactivity towards the amine. A common method is the conversion of the carboxylic acid to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to form the benzamide. rsc.org This two-step process is highly effective but can be sensitive to the presence of other functional groups.

Another strategy for activating carboxylic acids is the use of coupling reagents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and (benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are widely used to facilitate amide bond formation under mild conditions. mdpi.com Mechanochemical methods, such as liquid-assisted grinding (LAG), in combination with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), have also been developed for the efficient synthesis of N-arylbenzamides. rsc.org

Table 2: Amidation Reactions for Benzamide Synthesis

Carboxylic Acid Derivative Amine Reagent/Conditions Yield (%) Reference
Benzoic Acid Aniline (B41778) 1. SOCl₂; 2. Aniline High rsc.org
Benzoic Acid p-Anisidine EDC·HCl, LAG, Nitromethane, 10 min 95 rsc.org
3-Phenylpropanoyl chloride Ammonium chloride NMP, 120°C, 1h 95 ccspublishing.org.cn
Various Acid Chlorides Ammonium chloride NMP, 120°C, 1h 53-85 ccspublishing.org.cn

This table showcases various amidation reactions, detailing the activated carboxylic acid derivative, the amine, the reagents and conditions employed, and the resulting yields.

A common synthetic route to aminobenzamides involves a sequence of chlorination followed by amination. This is particularly useful for introducing amino groups at specific positions on the benzene (B151609) ring. For example, the synthesis of 3-amino-4-chlorobenzamide (B10115) can be achieved through the chlorination of a suitable precursor followed by amidation and then reduction of a nitro group to an amine.

The chlorination of hydroxybenzamides can also be a key step in the synthesis of more complex derivatives. However, these reactions can sometimes lead to mixtures of chlorinated products, requiring careful control of reaction conditions. osti.gov The subsequent amination of the chlorinated intermediate can be achieved using various aminating agents, including ammonia (B1221849) or primary amines. Nickel-catalyzed amination of aryl chlorides provides a modern and efficient method for this transformation. acs.org

Table 3: Chlorination and Amination Reactions

Substrate Reagent/Conditions Product Yield (%) Reference
4-Hydroxybenzamide (B152061) NaOCl, NaOH 3-Chloro-4-hydroxybenzamide & 3,5-Dichloro-4-hydroxybenzamide Low osti.gov
3-Nitro-4-chlorobenzoyl chloride Ammonia 3-Nitro-4-chlorobenzamide 75-78
1-Chloronaphthalene Morpholine NiCl₂(DME), SIPr·HCl, NaOtBu High acs.org

This table provides examples of chlorination and amination reactions used in the synthesis of benzamide derivatives.

Synthesis of Specific Aminohydroxybenzamide Analogues

The general synthetic strategies described above can be adapted and refined for the synthesis of specific aminohydroxybenzamide analogues with desired substitution patterns.

Isatoic anhydride (B1165640) is a versatile starting material for the synthesis of a variety of 2-aminobenzamide (B116534) derivatives. The reaction of isatoic anhydride with hydroxamic acids provides a direct, one-pot procedure for the synthesis of 2-amino-N-hydroxybenzamide derivatives. researchgate.net This reaction proceeds through the nucleophilic attack of the hydroxamic acid on the anhydride, leading to ring-opening and decarboxylation to afford the desired product. researchgate.net The reaction conditions can be optimized by screening different solvents and temperatures, with acetonitrile (B52724) at room temperature often providing good yields. researchgate.net

A series of novel 2-amino-N-hydroxybenzamide derivatives have been synthesized in good to excellent yields using this method, by reacting isatoic anhydride or its substituted analogues with various alkyl and aryl hydroxamic acids. researchgate.net

Table 4: Synthesis of 2-Amino-N-hydroxybenzamide Derivatives from Isatoic Anhydride

Isatoic Anhydride Hydroxamic Acid Product Time (h) Yield (%) M.p. (°C) Reference
Isatoic Anhydride Acetohydroxamic acid 2-Amino-N-hydroxybenzamide 5 95 85-87 researchgate.net
Isatoic Anhydride Benzohydroxamic acid 2-Amino-N-hydroxy-N-phenylbenzamide 5 95 90-92 researchgate.net
5-Chloro Isatoic Anhydride Acetohydroxamic acid 2-Amino-5-chloro-N-hydroxybenzamide 6 96 136-138 researchgate.net
Isatoic Anhydride 4-Chlorobenzohydroxamic acid 2-Amino-N-(4-chlorophenyl)-N-hydroxybenzamide 8 98 109-111 researchgate.net

This table presents the synthesis of various 2-amino-N-hydroxybenzamide derivatives from isatoic anhydride and different hydroxamic acids, including reaction times, yields, and melting points.

N-Arylbenzamides bearing methoxy (B1213986) and hydroxy groups are of interest due to their potential biological activities. The synthesis of these compounds can be achieved through the coupling of a substituted benzoic acid with a substituted aniline. nih.gov The synthesis of N-(4-aminophenyl)-2-hydroxy-4-methoxybenzamide hydrochloride, for example, involves the removal of a methoxy protecting group from a precursor using boron tribromide, followed by treatment with HCl gas.

A general approach involves the synthesis of nitro-substituted precursors, which are then reduced to the corresponding amino compounds. For instance, nitro-substituted benzamides can be prepared from acyl halides and nitroanilines. Subsequent reduction of the nitro group, commonly with SnCl₂·2H₂O, yields the amino-substituted N-arylbenzamide. mdpi.com The methoxy groups can then be deprotected to afford the desired hydroxy-substituted analogues.

Table 5: Synthesis of N-Arylbenzamides with Methoxy and Hydroxy Groups

Benzoic Acid Derivative Aniline Derivative Key Reaction Steps Final Product Yield (%) Reference
4-Methoxy-3-nitrobenzoyl chloride 4-Methoxyaniline Amide coupling, then reduction of nitro group N-(4-Methoxyphenyl)-3-amino-4-methoxybenzamide Good nih.gov
2-Methoxybenzoyl chloride 4-Nitroaniline Amide coupling, then reduction with SnCl₂·2H₂O N-(4-Aminophenyl)-2-methoxybenzamide Good mdpi.com
2,4-Dimethoxybenzoyl chloride 4-Nitroaniline Amide coupling, reduction, then BBr₃ deprotection N-(4-Aminophenyl)-2,4-dihydroxybenzamide Moderate mdpi.com

This table outlines the synthesis of various N-arylbenzamides with methoxy and hydroxy substituents, indicating the starting materials, key reaction steps, final products, and yields.

Synthesis of 4-Hydroxybenzamide Analogues via Imidation, EDC Coupling, and Etherification Reactions

The synthesis of 4-hydroxybenzamide analogues has been accomplished through a series of key chemical reactions, including imidation, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling, and etherification. Research has demonstrated the coupling of 4-hydroxybenzamide analogues with various small molecules, such as 1,3-benzodioxole (B145889) and α,β-unsaturated carbonyls, to create novel derivatives.

In these synthetic schemes, EDC coupling is a crucial step for forming the amide bond. The reaction typically involves the activation of a carboxylic acid with EDC, often in the presence of an auxiliary nucleophile like HOBt (Hydroxybenzotriazole). This forms a highly reactive intermediate that readily couples with an amine. The use of a catalytic amount of HOBt and a base such as DMAP (4-Dimethylaminopyridine) can be critical for achieving good yields, especially with electron-deficient amines. sioc-journal.cn The general mechanism for EDC/HOBt coupling proceeds through the formation of a reactive HOBt ester, which is then attacked by the amine. sioc-journal.cn

Etherification reactions are also employed to modify the hydroxyl group on the benzamide ring, further diversifying the range of accessible analogues. These synthetic strategies have been utilized to generate libraries of compounds for various research applications. researchgate.net

Table 1: Examples of Synthesized 4-Hydroxybenzamide Analogues and Key Reactions This table is a representative summary based on described synthetic strategies.

Analogue Type Key Reactions Employed Precursors
1,3-Benzodioxole Conjugates EDC Coupling 4-Hydroxybenzoic acid, Substituted anilines
α,β-Unsaturated Carbonyl Adducts Imidation, Etherification 4-Hydroxybenzamide, Acryloyl chloride

Synthesis of 2-Amino-4,6-dichloro-3-hydroxybenzamide (B8298617)

A specific, detailed synthetic protocol for 2-amino-4,6-dichloro-3-hydroxybenzamide was not prominently found in the surveyed literature. However, the synthesis of structurally related halogenated 2-aminobenzamides has been described, suggesting plausible routes. One effective method for producing halogenated 2-aminobenzamides is through a one-pot synthesis starting from a substituted 2-aminobenzoic acid. researchgate.net

A general, multi-step, one-pot process for creating related compounds involves: researchgate.net

Cyclization: Reaction of a 2-aminobenzoic acid derivative with a phosgene (B1210022) equivalent, such as bis(trichloromethyl) carbonate (triphosgene), to form a benzoxazinedione (isatoic anhydride) intermediate.

Aminolysis: Ring-opening of the intermediate with an amine (e.g., aqueous methylamine) to form the desired 2-aminobenzamide.

Halogenation: Electrophilic aromatic substitution on the resulting 2-aminobenzamide using a halogenating agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to install the halogen atoms onto the aromatic ring. researchgate.nettandfonline.com

Mechanistic Studies of Synthetic Pathways

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding the utility of these pathways.

Hofmann Rearrangement in Aminophenol Production from Hydroxybenzamides

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This reaction has been explored as a viable pathway for transforming biomass-derived p-hydroxybenzamide (pHBAm) into p-aminophenol, a valuable chemical intermediate. organic-chemistry.orgnih.gov

The rearrangement is typically initiated by treating the primary amide with a hypohalite salt, such as sodium hypochlorite (B82951) (NaOCl) or sodium hypobromite (B1234621) (NaOBr), in an aqueous alkaline solution. figshare.com The mechanism proceeds through several key steps:

Deprotonation of the amide by the base.

Halogenation of the amide nitrogen by the hypohalite to form an N-haloamide intermediate.

A second deprotonation by the base.

Rearrangement of the N-haloamide, where the R-group on the carbonyl carbon migrates to the nitrogen, displacing the halide ion and forming an isocyanate (R-N=C=O) intermediate.

Hydrolysis of the isocyanate, which decomposes through a carbamic acid intermediate to yield the primary amine (p-aminophenol in this case) and carbon dioxide. organic-chemistry.org

This process is an attractive green chemistry route, particularly when the starting p-hydroxybenzamide is derived from renewable biomass sources like p-hydroxybenzoate esters found in plants. nih.gov

Table 2: Key Stages of the Hofmann Rearrangement of p-Hydroxybenzamide

Stage Description Key Intermediate
1. N-Halogenation The amide is halogenated by a hypohalite in a basic solution. N-haloamide
2. Rearrangement The alkyl/aryl group migrates from the carbonyl carbon to the nitrogen. Isocyanate

Electrochemical Oxidation Mechanisms of Amino-Substituted Benzamide Derivatives

The electrochemical behavior of amino-substituted benzamide derivatives has been investigated to understand their redox properties. researchgate.net Studies using cyclic and square-wave voltammetry on various N-(4-aminophenyl)benzamide derivatives reveal that the oxidation process is complex and highly dependent on the pH of the solution. researchgate.net

For derivatives containing a primary amino group, this group is the main electroactive center. researchgate.net The oxidation is a pH-dependent process that involves the transfer of two electrons and two protons. researchgate.net Depending on the pH, this can occur in a single step or two distinct one-electron steps. The proposed mechanism involves the initial oxidation of the primary amino group to a radical cation, which then undergoes further oxidation and deprotonation to form a quinonediimine derivative as the final product of the initial electrochemical reaction. researchgate.net

These quinonediimine products can then undergo subsequent chemical transformations, leading to other electroactive species. researchgate.net For compounds with multiple hydroxyl groups on the benzamide ring, the oxidation can proceed sequentially, with the polyphenol group oxidizing first before the amino group. researchgate.net The oxidation potentials are a key parameter in these studies, providing insight into the electron-donating ability of the compounds. researchgate.net

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 2-Amino-4-hydroxybenzamide. These experimental methods are often complemented by computational approaches, such as Density Functional Theory (DFT), which help in the precise assignment of vibrational modes.

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. The FTIR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net

The high-frequency region of the spectrum is characterized by stretching vibrations of the amine (NH₂) and hydroxyl (OH) groups. The NH₂ group typically shows strong absorption bands between 3490 and 3300 cm⁻¹, while the OH group exhibits a broad absorption band in the 3230–3170 cm⁻¹ range due to hydrogen bonding. researchgate.net The carbonyl (C=O) stretching vibration of the primary amide group is observed as a strong band in the region of 1732–1680 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations appear between 1612 and 1590 cm⁻¹. researchgate.net The interpretation of these complex spectra is often aided by DFT calculations, which can predict vibrational frequencies with high accuracy. jocpr.com

Table 1: Characteristic FTIR Absorption Bands for this compound Derivatives

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3490–3300 N-H Stretching Amino (NH₂)
3230–3170 O-H Stretching Hydroxyl (OH)
1732–1680 C=O Stretching Amide Carbonyl
1612–1590 C=C Stretching Aromatic Ring

Data sourced from studies on 2-amino-N-hydroxybenzamide derivatives. researchgate.net

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light from a laser source. While specific FT-Raman data for this compound is not extensively documented, analysis of related structures like 5-amino-2-hydroxybenzoic acid reveals key features. jocpr.com In Raman spectra, non-polar bonds often produce strong signals. The aromatic ring vibrations and C-C skeletal vibrations are typically prominent. Computational methods are crucial for assigning the Raman active modes, especially in molecules where experimental data is scarce. jocpr.comresearchgate.net For many benzamide (B126) derivatives, the simultaneous activation of the C=O stretching mode in both IR and Raman spectra suggests the presence of charge transfer interactions through the π-conjugated system. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. In derivatives of this compound, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, generally between δ 6.78 and 9.40 ppm. researchgate.net The protons of the primary amide (-CONH₂) and the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and often appear as broad singlets. The chemical shift of the hydroxyl proton has been noted in the range of δ 2.0–2.6 ppm in certain N-hydroxybenzamide derivatives. researchgate.net The exact positions and multiplicities of these signals are dependent on the solvent used and the specific substitution pattern on the aromatic ring.

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, the resulting spectra are typically recorded with proton decoupling, yielding a single peak for each unique carbon atom. rsc.org For derivatives of this compound, the carbonyl carbon of the amide group is characteristically found in the most downfield region of the spectrum. researchgate.net Computational studies on related structures predict the chemical shift for the benzamide carbon to be in the range of 166.0–161.4 ppm. researchgate.net The carbons of the aromatic ring appear at distinct chemical shifts influenced by the electronic effects of the amino, hydroxyl, and amide substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in Benzamide Derivatives

Carbon Atom Predicted Chemical Shift (ppm)
Amide Carbonyl (C=O) 166.0–161.4
Acetyl Carbon (in acetylated derivatives) 176.8–170.3

Data sourced from computational studies on 2-amino-N-hydroxybenzamide derivatives. researchgate.net

Electronic Spectroscopy Investigations

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. ubbcluj.ro The UV-Vis spectra of 2-aminobenzamide (B116534) compounds, when measured in a solvent like DMSO, typically show two main absorption bands. mdpi.com These correspond to π→π* and n→π* electronic transitions.

For closely related 2-aminobenzamides, absorption maxima are observed around 258 nm and 355 nm. mdpi.com The electronic transitions can be modeled using Time-Dependent Density Functional Theory (TD-DFT), which calculates the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The energy gap between HOMO and LUMO is related to the electronic properties and reactivity of the molecule. dergipark.org.tr

X-ray Diffraction Analysis for Crystal Structure Determination

Single crystal X-ray diffraction (SCXRD) has been employed to elucidate the precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound. These studies have confirmed that this compound crystallizes in the monoclinic crystal system with the space group P21/c.

The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, N–H···O and O–H···O interactions are prominent, creating a robust three-dimensional supramolecular architecture. The benzamide group, for example, forms a common amide R22(8) ring motif through N–H···O hydrogen bonds between adjacent molecules. These hydrogen bonding interactions play a critical role in the packing of the molecules in the crystal lattice.

Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.031(2)
b (Å)15.011(5)
c (Å)7.054(2)
α (°)90
β (°)107.85(3)
γ (°)90
Volume (ų)708.9(4)
Z4

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in providing a deeper understanding of the molecular properties of this compound. These computational studies allow for the optimization of the molecular geometry and the calculation of various electronic and spectroscopic parameters, which show good agreement with experimental data.

Frontier Molecular Orbital (FMO) analysis, specifically the investigation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and kinetic stability of a molecule. For this compound, the HOMO is primarily localized on the amino group and the aromatic ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the benzamide group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. For this compound, the calculated HOMO-LUMO energy gap is approximately 4.88 eV. This value is a measure of the molecule's ability to absorb light and is related to its electronic properties.

Calculated FMO Properties of this compound

ParameterEnergy (eV)
HOMO-5.76
LUMO-0.88
Energy Gap (ΔE)4.88

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map of this compound shows distinct regions of varying electrostatic potential.

The regions of negative potential, typically colored red, are concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the most favorable sites for electrophilic attack. Conversely, the regions of positive potential, shown in blue, are located around the hydrogen atoms of the amino group and the hydroxyl group, which are susceptible to nucleophilic attack. The MEP analysis thus provides a visual representation of the molecule's reactive sites and complements the findings from FMO analysis.

Density Functional Theory (DFT) Calculations for Molecular Properties

Chemical Reactivity Descriptors

Chemical reactivity descriptors, derived from Density Functional Theory (DFT), are fundamental in predicting the chemical behavior of a molecule. These quantum chemical parameters quantify a molecule's stability and its propensity to participate in chemical reactions by donating or accepting electrons. dergipark.org.trmdpi.com The primary descriptors are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwuxibiology.com

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Potential (μ): The tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (EHOMO - ELUMO) / 2. mdpi.com

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment, calculated as ω = μ² / 2η. dergipark.org.tr

A large HOMO-LUMO energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and can be easily polarized. researchgate.net While specific DFT calculations for this compound are not detailed in the available literature, studies on similar hydroxybenzamide derivatives allow for the estimation of these properties. dergipark.org.tracs.org

Table 1: Representative Global Reactivity Descriptors

Descriptor Symbol Formula Typical Value (eV) Significance
Ionization Potential I -EHOMO ~7.5 - 8.5 Propensity to donate electrons
Electron Affinity A -ELUMO ~1.0 - 2.0 Propensity to accept electrons
HOMO-LUMO Gap ΔE ELUMO - EHOMO ~4.0 - 5.0 Chemical reactivity and stability
Chemical Potential μ (EHOMO+ELUMO)/2 ~ -4.5 - -5.0 Electron escaping tendency
Chemical Hardness η (EHOMO-ELUMO)/2 ~2.0 - 2.5 Resistance to charge transfer
Electrophilicity Index ω μ²/2η ~4.0 - 5.5 Electrophilic nature of the molecule

Note: Values are illustrative, based on calculations for structurally related benzamide and hydroxybenzoic acid derivatives. dergipark.org.trnih.gov

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates within the active site of a biological target. researchgate.netingentaconnect.com

For derivatives of this compound, molecular docking studies would elucidate how the molecule interacts with protein targets. Although specific docking studies on this exact compound are not prominent, research on closely related benzamide and hydroxybenzoic acid derivatives provides significant insights. researchgate.netnih.gov These studies consistently show that the benzamide scaffold can form key interactions, such as:

Hydrogen Bonds: The amino (-NH2), hydroxyl (-OH), and amide (-CONH2) groups are potent hydrogen bond donors and acceptors, frequently interacting with polar amino acid residues like serine, tyrosine, glutamic acid, and asparagine in protein active sites. nih.govpensoft.net

Hydrophobic and π-Interactions: The benzene (B151609) ring can engage in hydrophobic, π-π, and amide-π stacking interactions with aromatic residues such as phenylalanine and tyrosine. researchgate.netnih.gov

Studies on benzamide derivatives have identified them as inhibitors for various enzymes, including dihydrofolate reductase (DHFR), sirtuins, and kinases, highlighting the therapeutic potential of this chemical class. researchgate.netresearchgate.netnih.govnih.gov

Table 2: Summary of Molecular Docking Findings for Related Benzamide Derivatives

Ligand Class Target Protein Key Interacting Residues Observed Interaction Types Reference
Benzamide Derivatives Human Dihydrofolate Reductase (hDHFR) Glu-30, Phe-34, Ser-59, Asn-64 Hydrogen bonds, π-π stacking nih.gov
2-Hydroxybenzoic Acid Derivatives Sirtuin 5 (SIRT5) Arg-105, Tyr-102, Val-221 Salt bridge, Hydrogen bonds nih.gov
Benzamide Analogues FtsZ (bacterial cell division protein) Val-207, Asn-263, Leu-209 Hydrogen bonds nih.govtandfonline.com
Benzamide Derivatives DNA Gyrase - Hydrophobic interactions, H-bonds researchgate.netingentaconnect.com

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of close contacts with neighboring molecules. This analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts as a scatter plot, providing quantitative percentages for each interaction type. nih.govcore.ac.uk

For compounds like this compound, this analysis reveals the dominant forces stabilizing the crystal structure. Studies on co-crystals containing structurally similar moieties, such as 2-amino-4-hydroxy-6-methylpyrimidine (B160893) and hydroxybenzoic acid, provide excellent models for the expected interactions. nih.govdntb.gov.uaresearchgate.net These investigations show that hydrogen bonds (O···H and N···H) are critical. The 2D fingerprint plots for these related structures typically show sharp "spikes" characteristic of strong hydrogen bonding. core.ac.uk

The most significant interactions identified are:

O···H/H···O contacts: Representing strong hydrogen bonds involving the hydroxyl and amide groups.

H···H contacts: The most abundant type of contact, covering a large surface area.

C···H/H···C contacts: Indicative of weaker C-H···π interactions.

N···H/H···N contacts: Arising from hydrogen bonds involving the amino group.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Co-crystal

Contact Type Contribution (%) Description
H···H 44.2% van der Waals forces and general close contacts
O···H / H···O 20.9% Strong hydrogen bonding interactions
C···H / H···C 19.6% Weaker C-H···π and van der Waals interactions
N···H / H···N 8.1% Hydrogen bonding involving the amino group
C···O / O···C 3.0% Interactions involving carbonyl and aromatic carbons
C···C 2.9% π-π stacking interactions
O···O 1.0% Dipole-dipole interactions

Data derived from the analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate. core.ac.uk

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ) to characterize chemical bonding. mdpi.combohrium.com This approach can define atoms within a molecule and precisely describe the nature of the bonds between them, including weak non-covalent interactions. nih.govijnc.ir

In QTAIM, a bond path between two atoms with an associated bond critical point (BCP) indicates an interaction. The properties at this BCP, such as the electron density (ρb) and its Laplacian (∇²ρb), reveal the nature of the bond. mdpi.com

Electron Density (ρb): A higher value indicates a stronger bond.

Laplacian of Electron Density (∇²ρb): A positive value (∇²ρb > 0) is characteristic of "closed-shell" interactions, such as hydrogen bonds and ionic bonds. A negative value (∇²ρb < 0) signifies "shared-shell" interactions, typical of covalent bonds.

QTAIM analysis on crystals with interaction motifs similar to those expected for this compound confirms the presence and nature of N-H···O and O-H···O hydrogen bonds. mdpi.comresearchgate.netacs.org The analysis provides quantitative data that characterizes these crucial interactions.

Table 4: QTAIM Topological Parameters for Hydrogen Bonds in a Related System

Hydrogen Bond Electron Density, ρ(r) (e Å⁻³) Laplacian, ∇²ρ(r) (e Å⁻⁵) Interpretation
N-H···O ~0.35 ~3.2 Closed-shell interaction, indicative of a strong hydrogen bond.
O-H···O ~0.26 ~2.9 Closed-shell interaction, indicative of a moderate hydrogen bond.

Note: Values are based on the analysis of a co-crystal containing 2-amino-4-methoxy-6-methylpyrimidinium and 4-hydroxybenzoate. iucr.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. revistadechimie.roresearchgate.net By identifying which physicochemical properties or structural features (known as descriptors) are critical for activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the design of more effective molecules. nih.govigi-global.com

A typical QSAR study involves:

Dataset Compilation: Assembling a set of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values). igi-global.com

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that links the descriptors to the activity. frontiersin.org

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external (a test set of compounds not used in model building) validation techniques. nih.gov

While no specific QSAR models for this compound were found in the reviewed literature, this methodology is highly applicable. mdpi.comnih.gov A QSAR study on a series of this compound derivatives could identify the key structural requirements for a desired biological effect, such as antimicrobial or enzyme inhibitory activity, thereby accelerating the drug discovery process. researchgate.netnih.gov

Table 5: Conceptual Framework for a QSAR Study

Component Description Example for this compound Derivatives
Biological Activity The measured endpoint to be modeled. Inhibitory concentration (pIC₅₀) against a target enzyme.
Molecular Descriptors Numerical values representing chemical structure. Electronic (e.g., HOMO/LUMO), Steric (e.g., molecular volume), Hydrophobic (e.g., LogP), Topological (e.g., connectivity indices).
Statistical Method Algorithm used to create the correlation. Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Random Forest (RF).
Validation Metrics Statistics used to assess model quality. Correlation coefficient (R²), Cross-validated R² (Q²), Root Mean Square Error (RMSE).

Biological Activities and Pharmacological Investigations of Aminohydroxybenzamide Derivatives

Antimicrobial Properties

Derivatives of aminohydroxybenzamide have demonstrated notable antimicrobial capabilities, with studies exploring their action against a spectrum of bacteria and fungi. The structural versatility of these compounds allows for modifications that can enhance their activity against specific microbial targets.

A study on newly synthesized 2-amino-N-hydroxybenzamide derivatives revealed their potential as antibacterial agents. tandfonline.comtandfonline.com These compounds were screened against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. tandfonline.com The investigation identified several derivatives with significant inhibitory activity against these bacterial strains. tandfonline.comtandfonline.com

Among the tested compounds, certain derivatives exhibited pronounced antibacterial effects. For instance, some compounds showed considerable activity against B. subtilis, E. coli, and P. aeruginosa. tandfonline.com The antibacterial efficacy of these derivatives is often attributed to the presence of the N-hydroxy amide moiety, which is a key feature of some siderophores capable of chelating iron, an essential element for microbial growth. researchgate.net The introduction of different substituents on the benzamide (B126) scaffold allows for the modulation of their antibacterial spectrum and potency. researchgate.net

Research into other related structures, such as N-substituted hydroxybenzamides and salicylanilides, has also highlighted their antibacterial potential, particularly against Gram-positive bacteria. mdpi.commdpi.com For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive strains. mdpi.com The structural features, including the 2-hydroxy group and the nature of the substituent on the aniline (B41778) ring, play a crucial role in their mechanism of action. nih.gov

Antibacterial Activity of 2-Amino-N-hydroxybenzamide Derivatives
Compound DerivativeBacterial StrainActivity/Inhibition Zone (mm)Reference
Compound 3eBacillus subtilis14.4 ± 0.12 tandfonline.com
Compound 3eEscherichia coli16.2 ± 0.06 tandfonline.com
Compound 3ePseudomonas aeruginosa15.2 ± 0.23 tandfonline.com
Compound 3hStaphylococcus aureus14.2 ± 0.17 tandfonline.com
Compound 3eStaphylococcus aureus14.2 ± 0.14 tandfonline.com

In addition to their antibacterial properties, aminohydroxybenzamide derivatives have been investigated for their efficacy against fungal pathogens. The same series of 2-amino-N-hydroxybenzamide derivatives were screened for their antifungal activity against Candida albicans and Candida non-albicans. tandfonline.comtandfonline.com

The study revealed that some of these compounds possess significant antifungal properties. tandfonline.com The structural modifications that confer antibacterial activity also appear to be relevant for their antifungal effects. The ability of these molecules to interfere with essential cellular processes in fungi underscores their potential as a basis for the development of new antifungal agents. researchgate.net Other studies on related 2-hydroxybenzamide derivatives have also reported good activity against various fungal strains, with some being particularly effective against Candida albicans. researchgate.net

Antifungal Activity of 2-Amino-N-hydroxybenzamide Derivatives
Compound DerivativeFungal StrainActivity/Inhibition Zone (mm)Reference
Compound 3eCandida albicans14.2 ± 0.22 tandfonline.com
Compound 3eCandida non-albicans15.8 ± 0.24 tandfonline.com

Antiviral Activities

The investigation into the therapeutic potential of aminohydroxybenzamide derivatives extends to their antiviral properties. As a class, salicylamides (2-hydroxybenzamides) and their derivatives have demonstrated a broad spectrum of antiviral activity, paving the way for more specific investigations into compounds like 2-Amino-4-hydroxybenzamide.

Salicylamide (B354443) derivatives have emerged as a promising class of compounds with broad-spectrum antiviral activities. tandfonline.comnih.govCurrent time information in Bangalore, IN. These molecules have been shown to inhibit the replication of a wide array of both RNA and DNA viruses. tandfonline.comnih.govCurrent time information in Bangalore, IN. This wide-ranging activity has spurred further research into optimizing these structures to develop more potent and safer antiviral agents. Current time information in Bangalore, IN. The mechanism of action for their antiviral effects can be multifactorial, often involving the modulation of host cellular pathways that are essential for viral replication. Current time information in Bangalore, IN.

Building on the broad antiviral potential of salicylamides, researchers have developed and tested a series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues for their activity against Human Adenovirus (HAdV). mdpi.comlatrobe.edu.au HAdV infections can cause significant illness, particularly in immunocompromised individuals. mdpi.comlatrobe.edu.au

In these studies, several analogues demonstrated potent inhibition of HAdV replication. mdpi.comlatrobe.edu.au A number of these compounds exhibited sub-micromolar to low micromolar potency and showed high selectivity indexes, indicating a favorable safety profile in preliminary assessments. mdpi.comlatrobe.edu.au These findings highlight the potential of this specific chemical scaffold in the development of effective therapies for HAdV infections. mdpi.comlatrobe.edu.au

Anti-HAdV Activity of Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues
CompoundAnti-HAdV Potency (IC50, µM)Selectivity Index (SI)Reference
Compound 6Sub-micromolar to low micromolar>100 mdpi.comlatrobe.edu.au
Compound 15Sub-micromolar to low micromolar>100 mdpi.comlatrobe.edu.au
Compound 29Sub-micromolar to low micromolar>100 mdpi.comlatrobe.edu.au
Compound 40Sub-micromolar to low micromolar>100 mdpi.comlatrobe.edu.au
Compound 43Sub-micromolar to low micromolar>100 mdpi.comlatrobe.edu.au
Compound 46Sub-micromolar to low micromolar>100 mdpi.comlatrobe.edu.au
Compound 47Sub-micromolar to low micromolar>100 mdpi.comlatrobe.edu.au
Compound 54Sub-micromolar to low micromolar>100 mdpi.comlatrobe.edu.au

The same series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues has also been evaluated for its efficacy against Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections, especially in young children. researchgate.net

Research has shown that these compounds are potent inhibitors of RSV replication. researchgate.net Furthermore, they have been found to suppress the inflammatory responses associated with RSV infection by inhibiting the activation of key transcription factors involved in the production of cytokines and chemokines. researchgate.net This dual action of inhibiting viral replication and mitigating inflammation makes these analogues promising candidates for the development of therapeutics to treat RSV infections and their symptoms. researchgate.net

Anti-RSV Activity of Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues
CompoundActivityReference
Compound 11Potent RSV inhibitor
Compound 12Potent RSV inhibitor
Compound 15Potent RSV inhibitor
Compound 22Potent RSV inhibitor
Compound 26Potent RSV inhibitor
Compound 28Potent RSV inhibitor

Activity against Flavivirus, Influenza A Virus, and Coronavirus

Derivatives of salicylamide (2-hydroxybenzamide), the core structure of this compound, have demonstrated significant antiviral properties against a range of RNA viruses. nih.govnih.gov Compounds such as niclosamide (B1684120) and nitazoxanide (B1678950) are recognized for their ability to inhibit the replication of viruses including flaviviruses, influenza A virus, and coronaviruses. nih.govnih.govnih.gov

Research into influenza virus inhibitors has identified benzamide derivatives as promising candidates. In one study, the addition of an amino group to a hydroxybenzamide structure was investigated for its effect on virus inhibition. researchgate.net Specifically, analogs where a methylene (B1212753) group was replaced by an ether oxygen showed a substantial increase in virus inhibitory activity in an ortho-hydroxy analog. researchgate.net Furthermore, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV), where they effectively suppress RSV replication and the associated inflammatory responses. google.com

In the context of flaviviruses, the broad-spectrum antiviral compound benzavir-2, which is a substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, has shown potent inhibitory activity. jksus.org It effectively inhibits Zika virus (ZIKV) plaque formation, progeny virus production, and viral RNA expression. jksus.org Its efficacy extends to other medically important flaviviruses as well. jksus.org Polyphenolic derivatives, specifically regioisomers of N,N'-(dodecane-1,12-diyl)bis(trihydroxybenzamide), have also been identified as selective antivirals against West Nile virus (WNV), Usutu virus (USUV), dengue virus (DENV), and Zika virus.

Regarding coronaviruses, niclosamide, a salicylanilide (B1680751) derivative, inhibits SARS-CoV and SARS-CoV-2 replication with high efficacy. nih.gov It has been shown to suppress MERS-CoV infection significantly. nih.gov Other niclosamide derivatives have also demonstrated potent inhibitory activities against SARS-CoV-2 infection, with some showing improved drug-like properties over the parent compound. nih.gov

Table 1: Antiviral Activity of Selected Salicylamide Derivatives

Compound/Derivative ClassVirus Family/SpeciesObserved ActivityReference(s)
Niclosamide, NitazoxanideFlavivirus, Influenza A, CoronavirusInhibition of viral replication nih.gov, nih.gov
NiclosamideSARS-CoV, SARS-CoV-2, MERS-CoVPotent inhibition of replication (EC₅₀ < 0.1 µM for SARS-CoV) nih.gov
Benzavir-2Flaviviruses (e.g., Zika)Potent inhibition of plaque formation and viral RNA expression jksus.org
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideRespiratory Syncytial Virus (RSV)Inhibition of RSV replication and associated inflammation google.com
N,N'-(dodecane-1,12-diyl)bis(2,3,4-trihydroxybenzamide)Flaviviruses (WNV, USUV, DENV, ZIKV)Selective antiviral activity (EC₅₀ of 0.24 µM for WNV)

Efficacy in Clinical Trials for Viral Infections (e.g., Rotavirus, Norovirus, Hepatitis B/C)

A key derivative of salicylamide, nitazoxanide, has progressed beyond in vitro studies and has shown efficacy in human clinical trials for several viral infections. nih.govnih.gov Clinical investigations have demonstrated that nitazoxanide is effective in treating diarrhea caused by both rotavirus and norovirus. nih.govnih.gov Furthermore, its therapeutic potential has been evaluated for chronic hepatitis, with studies showing it to be effective against both hepatitis B and hepatitis C. nih.govnih.gov While these trials focus on a derivative, they highlight the potential of the broader salicylamide chemical class as a source for clinically effective antiviral agents. nih.govnih.gov

Anti-inflammatory Potential

The anti-inflammatory properties of aminohydroxybenzamide derivatives have been suggested through various studies. Research has shown that derivatives of 2-amino-4-hydroxybenzoic acid are capable of inhibiting acetic acid-induced edema, which is a common model for evaluating anti-inflammatory effects. mdpi.com This suggests a potential role for these compounds in mitigating inflammatory processes.

Further investigations into halogenated salicylanilide derivatives, such as N-(2-Bromo-phenyl)-2-hydroxy-benzamide, have explored their mechanism of action. These compounds are studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. tandfonline.com Non-selective inhibition of both COX-1 and COX-2 isoenzymes is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.com The potential for hydroxybenzamide derivatives to act as COX inhibitors positions them as candidates for the development of new anti-inflammatory agents. tandfonline.com

Anticancer and Antitumor Properties

Derivatives of this compound have been investigated for their potential as anticancer agents. Certain derivatives of N-(4-aminophenyl)-2-hydroxybenzamide, for example, have been assessed for their antiproliferative effects against various cancer cell lines, indicating a potential application in oncology. researchgate.net

Closely related compounds have also shown promise. 2-Amino-4-methoxybenzamide has been reported to inhibit the proliferation of specific cancer cells, including MCF-7 breast cancer and HCT116 colon cancer cell lines. nih.gov Additionally, metal complexes incorporating these types of ligands have been explored. A ruthenium-based complex containing 2-amino-4-methylbenzamide (B1273664) as a ligand was tested against several breast cancer cell lines, demonstrating another avenue for the development of antitumor therapies based on this chemical scaffold. researchgate.net

A significant area of research for aminohydroxybenzamide derivatives is their activity as histone deacetylase (HDAC) inhibitors, which are a validated class of anticancer targets. ekb.eg The N-hydroxybenzamide moiety, in particular, is a key structural feature for this activity.

A screen for HDAC inhibitors identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as potent leads with unexpected and high selectivity for the HDAC6 isoform over other subtypes. nih.govdrugbank.com The selectivity is thought to arise from the benzylic spacer more effectively accessing the wider active site channel of HDAC6 compared to other HDACs, coupled with interactions of capping groups with the protein surface. nih.govdrugbank.com

Further structural modifications, such as creating constrained heterocyclic analogues like tetrahydroisoquinolines, have been shown to enhance HDAC6 selectivity and inhibitory activity in cellular assays. nih.govdrugbank.com For instance, while the acyclic compound 1a (an N-hydroxybenzamide derivative) showed potent HDAC6 inhibition, the corresponding tetrahydroisoquinoline analogue 5a exhibited improved selectivity against class I HDACs and better cellular activity. nih.gov These selective HDAC6 inhibitors can induce the acetylation of α-tubulin, a key HDAC6 substrate, without significantly affecting histone acetylation, which is mediated by class I HDACs. nih.gov

Table 2: HDAC6 Inhibitory Activity of Selected N-Hydroxybenzamide Derivatives

Compound IDDescriptionHDAC6 IC₅₀ (Enzymatic Assay)Cellular Activity (Ac-Tubulin IC₅₀)Reference(s)
1a Acyclic 4-(acylaminomethyl)-N-hydroxybenzamide10 nM0.46 µM nih.gov
5a Tetrahydroisoquinoline analogue36 nM0.23 µM nih.gov
19a Tetrahydrothienopyridine analogue5 nM0.03 µM nih.gov
22a Tetrahydrothienopyridine analogue18 nM0.03 µM nih.gov

The potential for aminohydroxybenzamide derivatives to act as kinase inhibitors has been explored, focusing on targets like EGFR and JAK2, which are crucial in cancer cell signaling.

EGFR Inhibition: Novel salicylanilide derivatives have been synthesized and evaluated as potential inhibitors of the Epidermal GrowthFactor Receptor (EGFR). nih.gov Some of these compounds exhibited potent antiproliferative activity against cancer cell lines that overexpress EGFR, such as A549 and A431. nih.gov In molecular modeling studies, these derivatives were shown to bind effectively within the active pocket of the EGFR kinase domain. nih.gov Further research into (R)-N-(1'-methoxycarbonyl-2'-phenylethyl)-4-hydroxybenzamide also identified it as a potential EGFR inhibitor with activity against MCF-7 breast cancer cells. mdpi.com

JAK2 Inhibition: The Janus kinase (JAK) family, particularly JAK2, is another important target in cancer therapy. The IL-6/JAK2/Stat3 pathway is a key signaling cascade in some cancer stem cells. Research has indicated that salicylamide derivatives are being explored as potential JAK2 inhibitors. Moreover, a novel compound, 4-(((5-(benzo[d] mdpi.comresearchgate.netdioxol-5-yl)- nih.govmdpi.comtriazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamide (19 ), was identified as a potent dual inhibitor of both JAK1/2 and pan-HDACs, demonstrating the versatility of the N-hydroxybenzamide scaffold. researchgate.net

Antioxidant Activities and Free Radical Scavenging

The phenolic hydroxyl group and the amino group on the benzamide ring are structural features that suggest potential antioxidant activity. Indeed, studies have confirmed that 2-amino-4-hydroxybenzoic acid, the parent acid of the title compound, exhibits antioxidant properties attributed to its ability to scavenge free radicals. mdpi.com

More detailed investigations into amino-substituted benzamide derivatives have quantified this activity. A study using DPPH (1,1-diphenyl-picrylhydrazyl) and FRAP (ferric reducing/antioxidant power) assays found that derivatives such as N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide hydrochloride possess potent antioxidative capacity. The presence of electron-donating groups like methoxy (B1213986) and hydroxy, along with the amino moiety, positively impacts this activity. Other related structures, such as 2-Amino-3-hydroxybenzamide, have also been shown to effectively scavenge free radicals, thereby offering protection to cells from oxidative stress. The phenolic structure is considered crucial for this antioxidant effect, which is important in preventing oxidative damage that can lead to various diseases.

Table 3: Free Radical Scavenging Activity of Selected Benzamide Derivatives

Compound/DerivativeAssayFinding/Result (IC₅₀)Reference(s)
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide HCl (25 )DPPHMost potent antioxidative capacity in the series
Trihydroxy system with amino-protonated group (26 )FRAPHighest reducing power in the series
4-amino-3-hydroxy benzamide derivative (3a )DPPHIC₅₀ = 95.81 ± 1.01 µM
3,4-dihydroxy benzamide derivative (3h )DPPHIC₅₀ = 86.77 ± 1.03 µM

Potential as Enzyme Inhibitors (e.g., Carbonic Anhydrase)

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.com The inhibition of specific CA isoforms has been a therapeutic target for a range of conditions, including glaucoma, diuresis, and epilepsy. acgpubs.orgresearchgate.net While research into enzyme inhibitors is extensive, studies focusing specifically on this compound are not prominent in the provided literature. However, investigations into structurally related compounds, such as sulfonamide derivatives, highlight the chemical scaffolds that are effective for CA inhibition.

Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). tandfonline.comacgpubs.org Research has explored various derivatives, including those based on p-hydroxybenzoic acid and gallic acid, which have shown inhibitory activity against human CA I and II (hCA I and hCA II) isoforms. acgpubs.org For instance, novel sulfonamide-hydrazone derivatives have been synthesized and evaluated, with some compounds demonstrating significant inhibitory effects on hCA I and hCA II, with Ki values in the micromolar and nanomolar ranges. researchgate.net Similarly, aminomethyl and alkoxymethyl derivatives of heterocyclic compounds have shown potent inhibition against both hCA I and hCA II, with Ki values ranging from 58 to 215 nM. nih.gov

The mechanism of action for many CA inhibitors involves the binding of the inhibitor to the zinc ion in the enzyme's active site. tandfonline.comnih.gov Phenols represent another class of compounds that can act as CA inhibitors, binding within the active site and interfering with the catalytic activity. mdpi.com Although direct studies on this compound as a CA inhibitor are not detailed, the presence of the hydroxyl and amide groups suggests a potential for interaction with enzyme active sites. Further research would be necessary to determine if this specific scaffold can be optimized for potent and selective CA inhibition, perhaps by incorporating functionalities like the sulfonamide group, which is known to be a strong zinc-binding group in CAIs. tandfonline.comresearchgate.net

Anti-parasitic Activity (e.g., against T. gondii, P. falciparum, Trypanosomes, Leishmania)

Derivatives of aminohydroxybenzamide, particularly N-benzoyl-2-hydroxybenzamides (salicylamides), have emerged as a promising class of compounds with significant anti-parasitic activity. nih.govmdpi.com These compounds have been investigated for their efficacy against a range of protozoan parasites responsible for major human diseases.

Activity against Toxoplasma gondii

Toxoplasma gondii is an opportunistic protozoan parasite that can cause severe illness, particularly in immunocompromised individuals. nih.govnih.gov Current treatments are often limited by toxicity and lack of efficacy against the chronic cyst stage of the parasite. nih.govareeo.ac.ir N-benzoyl-2-hydroxybenzamide derivatives have demonstrated potent activity against T. gondii. nih.govmdpi.com One notable compound, N-(4-Diethylaminobenzoyl)-2-hydroxybenzamide (also known as QQ-437), has shown robust in vitro activity against the parasite. nih.gov The mechanism of action for this class of compounds appears to be novel, involving the disruption of the parasite's unique secretory pathway by targeting a protein known as adaptin-3β. This disruption affects the trafficking of proteins to essential organelles like micronemes and rhoptries, which are crucial for parasite motility, invasion, and establishment of the infection. nih.gov

Activity against Plasmodium falciparum

Malaria, caused by Plasmodium parasites, remains a major global health challenge, exacerbated by the spread of drug-resistant strains. frontiersin.orgnih.gov The N-benzoyl-2-hydroxybenzamide derivative MP-IV-1 and its more potent analogue QQ-437, which are active against T. gondii, were also tested against P. falciparum, the deadliest species of malaria parasite. nih.gov This suggests that the target or pathway affected by these compounds may be conserved among apicomplexan parasites. Other research has focused on various scaffolds, including artemisinin (B1665778) derivatives and α-aminoalkylphosphonates, to develop new antimalarials. nih.govmdpi.com

Activity against Trypanosomes and Leishmania

Neglected tropical diseases such as Human African Trypanosomiasis (caused by Trypanosoma brucei), Chagas disease (caused by Trypanosoma cruzi), and leishmaniasis (caused by Leishmania species) are caused by kinetoplastid protozoans. mdpi.complos.org The search for new, safer, and more effective drugs against these parasites is a global health priority. rsc.orgscielo.br

Studies on salicylamide derivatives have shown activity against these parasites. For example, N-cyclohexyl-2-hydroxybenzamide displayed weak bioactivity against Leishmania braziliensis amastigotes. researchgate.net Another derivative, 24d (structure not specified in the abstract), exhibited high activity against T. cruzi and Leishmania (V) panamensis. researchgate.net The development of derivatives of compounds like dehydroabietic acid has also yielded potent agents against L. donovani and T. cruzi. rsc.org While direct data for this compound is scarce, the broader class of salicylates and salicylamides shows potential for structural modification to develop more potent and selective anti-parasitic agents. researchgate.net

Interactive Data Table: Anti-parasitic Activity of Hydroxybenzamide Derivatives

Below is a summary of the reported in vitro activities of selected hydroxybenzamide derivatives against various parasites.

Compound NameParasite SpeciesActivity MetricValueReference
N-(4-Diethylaminobenzoyl)-2-hydroxybenzamide (QQ-437)Toxoplasma gondiiIC9031 nM nih.gov
MP-IV-1Toxoplasma gondiiIC90>10 µM nih.gov
N-cyclohexyl-2-hydroxybenzamideLeishmania braziliensis (amastigotes)EC5015.60 ± 2.69 µM researchgate.net
4-methoxybenzyl 2-hydroxybenzoateTrypanosoma cruziEC50> 23.23 µM researchgate.net
Compound 22g (salicylate derivative)Plasmodium falciparumEC5013.61 µg/mL researchgate.net
Compound 24d (salicylamide derivative)Trypanosoma cruziEC502.78 µg/mL researchgate.net
Compound 24d (salicylamide derivative)Leishmania (V) panamensisEC503.35 µg/mL researchgate.net

Mechanisms of Action and Biological Targets

Molecular Level Interactions with Biological Systems

The functional groups of 2-amino-4-hydroxybenzamide and related compounds, such as the amino and hydroxyl groups, are key to their interactions with biological molecules. cymitquimica.com These groups can form hydrogen bonds with the active sites of enzymes or receptors, potentially leading to the inhibition or modulation of their activity. smolecule.com This interaction with specific molecular targets can trigger changes in cellular functions, including enzyme inhibition and the modulation of signaling pathways. For instance, derivatives of this compound have been shown to interact with proteases and kinases by binding to their active sites. The unique combination of these functional groups confers distinct chemical and biological properties. smolecule.com

Targeting Viral DNA Replication Processes

Certain derivatives of 2-hydroxybenzamide have demonstrated potent antiviral activity by targeting the replication processes of DNA viruses. Specifically, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of human adenovirus (HAdV). acs.orgnih.gov Preliminary mechanistic studies suggest that some of these compounds, such as compounds 6 and 43 in one study, likely target the HAdV DNA replication process. acs.orgnih.govresearchgate.net This inhibitory action is a key mechanism behind their antiviral effects against such viruses.

Suppression of Later Steps in Viral Life Cycles

In addition to interfering with viral DNA replication, derivatives of this compound can also disrupt later stages of viral life cycles. acs.orgnih.gov For example, some substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, like compounds 46 and 47, have been found to suppress the later steps of the HAdV life cycle. acs.orgnih.govresearchgate.net Another related compound, K22, was found to be most effective after virus entry, targeting an early phase of the viral life cycle, specifically the formation of double-membrane vesicles required for viral RNA synthesis. plos.org This demonstrates that the antiviral activity of this class of compounds is not limited to a single mechanism but can affect multiple pH-dependent stages of the viral life cycle, including fusion, uncoating, RNA replication, and maturation of new virions. researchgate.net

Modulation of Cellular Signaling Pathways (e.g., Wnt/β-catenin, STAT3, NF-κB, mTORC1)

Salicylamide (B354443) (2-hydroxybenzamide) derivatives, a class to which this compound belongs, are known to modulate multiple cellular signaling pathways. nih.gov These pathways are crucial for various cellular processes, and their dysregulation is often linked to diseases like cancer.

Wnt/β-catenin Pathway: This pathway is vital for cell fate, proliferation, and differentiation. nih.govsigmaaldrich.com Aberrant Wnt/β-catenin signaling is a hallmark of many cancers. nih.gov Some bioactive food components have been shown to inhibit this pathway, leading to a decrease in tumor burden by downregulating β-catenin expression. nih.gov Natural compounds can modulate this pathway through various mechanisms, including promoting β-catenin degradation and inhibiting its nuclear translocation. mdpi.com

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell proliferation, survival, and inflammation. researchgate.net Constitutive activation of STAT3 is common in many tumors. nih.gov The 2-hydroxy-4-aminobenzoic acid scaffold has been utilized in the development of STAT3 dimerization inhibitors. researchgate.netnih.gov These inhibitors can block the phosphorylation of STAT3, preventing its dimerization and subsequent translocation to the nucleus to activate target gene transcription. researchgate.netnih.gov

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses and cell survival. nih.govmedchemexpress.com Some substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been shown to suppress RSV-induced NF-κB activation. nih.gov This is achieved by decreasing the phosphorylation of key proteins in the pathway, such as p65. nih.gov

mTORC1 Pathway: The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a key regulator of cell growth and metabolism. Niclosamide (B1684120), a salicylamide derivative, can modulate this pathway. nih.gov

Signaling PathwayRole in DiseaseMechanism of Modulation by 2-Hydroxybenzamide Derivatives
Wnt/β-catenin Cancer development and progression. nih.govDownregulation of β-catenin expression, inhibition of β-catenin/Tcf4 transcriptional activity. nih.gov
STAT3 Tumor progression, cell proliferation, and survival. researchgate.netnih.govInhibition of STAT3 dimerization and phosphorylation. researchgate.netnih.gov
NF-κB Inflammation, cell division, and immunity. nih.govSuppression of NF-κB activation by inhibiting phosphorylation of pathway proteins. nih.gov
mTORC1 Cell growth and metabolism. nih.govModulation by salicylamide derivatives like niclosamide. nih.gov

Disruption of Membrane Potential and Intrabacterial pH Homeostasis

Some salicylamide derivatives, such as nitazoxanide (B1678950), have been shown to possess antibacterial activity by disrupting fundamental cellular processes in bacteria. One key mechanism is the disruption of membrane potential and intrabacterial pH homeostasis. plos.orgacs.org This action is particularly effective under acidic conditions, similar to those found in the endolysosomes of macrophages where bacteria like Mycobacterium tuberculosis can reside. researchgate.netresearchgate.net By acting as protonophores, these compounds can shuttle protons across the bacterial membrane, leading to the acidification of the bacterial cytosol and a collapse of the pH gradient across the membrane, which is essential for bacterial viability. plos.orgresearchgate.net

Coordination with Zinc Ions in Enzyme Active Sites

The interaction with metal ions, particularly zinc (Zn2+), is a crucial aspect of the biological activity of some enzyme inhibitors. ju.edu.jonih.gov Zinc is an essential cofactor for a large number of enzymes, where it plays a catalytic or structural role. nih.govresearchgate.net The active sites of zinc metalloenzymes often feature a zinc ion coordinated by amino acid residues (like histidine, glutamate, aspartate, or cysteine) and a water molecule. nih.gov

Certain inhibitors are designed to chelate this catalytic zinc ion, disrupting the enzyme's function. ju.edu.jo It is hypothesized that for some benzamide (B126) derivatives, the nitrogen atom in imine, amide, or hydroxamic acid moieties, in proximity to another ionizable group, coordinates with the zinc ion in the active site. ju.edu.jo This bidentate chelation is thought to be important for effective inhibition. ju.edu.jo For example, primary sulfonamides, a class of compounds that can be related to benzamide derivatives, are known to inhibit carbonic anhydrases by coordinating the zinc ion in the active site. mdpi.com

Role of Functional Groups in Biological Activity

The specific functional groups attached to the benzamide core structure play a critical role in determining the biological activity of the compound.

Nitro Group: The presence of a nitro group can be important for the activity of certain inhibitors. For instance, in some derivatives, a nitro group in the vicinity of an amide nitrogen can form a bidentate ligand suitable for binding to the zinc ion in an enzyme's active site. ju.edu.jo

Tetrazole Ring: Aminotetrazole rings are considered important moieties in some direct STAT3 inhibitors. unimi.it

Hydroxy and Phenyl Groups: The hydroxyl (-OH) and phenyl groups are fundamental to the activity of 2-hydroxybenzamide derivatives. The hydroxyl group can act as a hydrogen bond donor, which is often crucial for antibacterial activity. nih.gov The presence of a hydroxyl group on the benzamide ring, along with other functional groups, contributes to the potential for various biological activities, including antimicrobial and anticancer effects. smolecule.comontosight.ai The phenyl group provides a scaffold that can be substituted with various other groups to modulate the compound's properties and target specificity.

Structure Activity Relationship Sar Studies and Drug Design

Impact of Substituents on Biological Potency and Selectivity

SAR studies are crucial for understanding how chemical modifications to a core structure influence its biological activity. For 2-hydroxybenzamide derivatives, the type, size, and position of substituents on both the salicylic (B10762653) acid and aniline (B41778) (or other N-linked) moieties can dramatically alter efficacy and target specificity.

Antiprotozoal and Antimalarial Activity: In the development of antiprotozoal agents, N-benzoyl-2-hydroxybenzamides have been systematically modified to probe their activity. nih.govnih.gov Initial screenings identified N-(4-ethylbenzoyl)-2-hydroxybenzamide as having moderate activity against Toxoplasma gondii. nih.govnih.gov Further studies revealed that the nature of the substituent at the para-position of the N-benzoyl ring was critical.

Lipophilicity and Hydrophobic Interactions: Potency against Plasmodium falciparum (the parasite causing malaria) was enhanced by large, aliphatic, heteroatom-containing groups. nih.gov For instance, derivatives with ethoxy (1n) and n-butoxy (1o) substituents showed high potency. nih.gov The N,N-diethylamino-substituted compound (1r) was found to be 21 times more potent than the standard antimalarial drug chloroquine (B1663885) against the K1 strain of P. falciparum. nih.govnih.gov This suggests that hydrophobic interactions are significant for the activity of these compounds. nih.gov

Size and Steric Hindrance: The binding site for Leishmania donovani appears to have a strict size limitation for the para-substituent. nih.gov While small electron-withdrawing groups were tolerated, compounds with large and strongly electron-withdrawing groups or long polar chains lost their activity completely. nih.gov

Electron-donating/withdrawing Groups: Against L. donovani, the N,N-dimethylamino analog (1q) and a morpholinyl-substituted compound (1s) showed good potency, indicating that H-bonding or dipolar interactions may play a role in addition to hydrophobicity. nih.gov

Antiviral Activity: Salicylamide (B354443) derivatives, notably niclosamide (B1684120), are known to have broad-spectrum antiviral activity. nih.govnih.gov SAR optimization has been a key strategy for developing safer and more effective antiviral agents. nih.gov

Aniline Ring Substitutions: In studies on anti-Human Adenovirus (HAdV) agents, moving a 2'-chloro group on the aniline ring to the 3'-position maintained similar potency, while replacing it with a 2'-fluoro group increased potency 11-fold. csic.es The removal of the 2'-chloro group from niclosamide also resulted in a derivative with enhanced potency and a better selectivity index. csic.es

Salicylamide Ring Substitutions: Halogenation of the salicylanilide (B1680751) core has been a common strategy. Derivatives of 5-chloro-2-hydroxybenzamide showed that electron-withdrawing groups like nitro or trifluoromethyl on the N-phenyl ring could increase antiparasitic potency. In antiviral studies, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues yielded compounds with high selectivity indexes (>100) against HAdV. acs.org

Anticancer Activity (HDAC Inhibition): The 2-hydroxybenzamide scaffold is a key component of many histone deacetylase (HDAC) inhibitors. mdpi.comnih.gov Here, the molecule is typically composed of a "cap" group that interacts with the surface of the enzyme, a linker, and a zinc-binding group (ZBG), often a hydroxamic acid.

Linker and ZBG Position: Structure-activity relationships for 2,4-imidazolinedione N-hydroxybenzamide derivatives showed that compounds with para-substituted N-hydroxybenzamides had good HDAC6 inhibitory activities, while meta-substituted versions were less active. nih.gov This highlights the geometric importance of the linker and ZBG for optimal interaction with the enzyme's active site. nih.gov

Cap Group: The "cap" group plays a significant role in selectivity. By adding a quinazolinone as the cap group, novel 2-aminobenzamide (B116534) derivatives were developed as HDAC inhibitors. mdpi.com Similarly, phthalazino[1,2-b]-quinazolinone units have been hybridized with hydroxamic acid to create multi-target HDAC inhibitors. nih.gov

Antimicrobial Activity: Studies on various esters, hydrazides, and hydrazones of 2-hydroxybenzamide have demonstrated good activity against several bacterial and fungal strains, with particular effectiveness against Candida albicans. researchgate.netrevistadechimie.ro In N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, activity was observed primarily against Gram-positive bacteria. mdpi.com

Compound ClassTarget/ActivityKey Substituent Effects on Potency/SelectivityReference
N-Benzoyl-2-hydroxybenzamidesAntiprotozoal (P. falciparum, L. donovani)Large, lipophilic, and heteroatom-containing para-substituents enhance P. falciparum activity. Small electron-withdrawing groups are tolerated for L. donovani, but large groups abolish activity. nih.gov
Salicylanilide DerivativesAntiviral (HAdV)Substitution of 2'-Cl with 2'-F on the aniline ring increases potency 11-fold. Removal of the 2'-Cl group also enhances potency. csic.es
N-HydroxybenzamidesAnticancer (HDAC6 Inhibition)Para-substitution on the N-hydroxybenzamide linker is preferred over meta-substitution for higher activity. nih.gov
2-Hydroxy-3-methoxybenzylamino benzenesulfonamidesEnzyme Inhibition (12-Lipoxygenase)The 2-OH group is essential for activity. A 3-methoxy group is optimal, but can be replaced by 3-Cl, 4-Br, or 4-Cl while maintaining activity. nih.gov
N-(Aryl)-2-hydroxy-benzamidesAntimicrobial (Gram-positive bacteria)Halogenated derivatives, particularly 2-Cl substituted compounds, show good activity against Gram-positive strains but not Gram-negative ones. mdpi.com

Rational Design of Derivatives for Enhanced Therapeutic Efficacy

Rational drug design utilizes structural information about a biological target to guide the synthesis of more potent and selective inhibitors. This approach has been successfully applied to the 2-hydroxybenzamide scaffold, particularly in the development of enzyme inhibitors.

A primary strategy involves designing hybrid molecules that combine the pharmacophores of different inhibitors to achieve dual or multi-target activity. nih.gov For instance, dual inhibitors of phosphoinositide 3-kinase (PI3K) and HDAC have been rationally designed by incorporating an HDAC-targeting hydroxamic acid pharmacophore into a known PI3K inhibitor, Idelalisib, using an optimized linker. acs.org This approach led to compounds with high potency against both PI3K and HDAC6 enzymes. acs.org

In the field of HDAC inhibitors, structure-based design is a common and powerful tool. nih.govacs.org Researchers used homology modeling and knowledge of the HDAC6 catalytic site, which has a wide and shallow channel, to design inhibitors. nih.govacs.org This led to the selection of N-hydroxybenzamide as a suitable linker and zinc-binding group, while different aromatic rings were introduced as "cap" groups to fit into unoccupied pockets of the enzyme, thereby enhancing selectivity. nih.gov This rational approach resulted in the development of Tubastatin A, a potent and highly selective HDAC6 inhibitor that showed neuroprotective effects without the toxicity associated with non-selective HDAC inhibitors. acs.org

Another rational design strategy is the rigidization of a known lead structure. mdpi.com By replacing a flexible part of a molecule, such as a benzyl (B1604629) ether, with a more rigid element like a naphthalene (B1677914) or benzothiazole (B30560) ring, the compound can be locked into its bioactive conformation, potentially increasing its affinity for the target. mdpi.com This approach was used to optimize SirReal-type Sirt2 inhibitors, demonstrating how structural constraint can be a valuable tool for enhancing potency. mdpi.com

The design of mitochondriotropic antioxidants is another example of rational design. frontiersin.org To overcome the poor bioavailability of natural antioxidants like protocatechuic acid, they were covalently linked to a triphenylphosphonium cation (TPP+). The TPP+ moiety acts as a delivery vehicle, targeting the molecule to the mitochondria, which is a primary site of oxidative stress in neurodegenerative diseases. frontiersin.org

Development of Lead Compounds for Further Optimization

In drug discovery, a "lead compound" is a chemical starting point that has promising activity against a specific biological target and whose chemical structure is amenable to modification to improve potency, selectivity, and pharmacokinetic properties. asm.orgontosight.ai The 2-hydroxybenzamide scaffold has given rise to numerous lead compounds for various diseases.

For example, a screening of a compound library against Toxoplasma gondii identified a synthetic N-benzoyl-2-hydroxybenzamide as an attractive lead for optimization efforts. asm.org This lead compound was effective at low concentrations in vitro and demonstrated the ability to reduce parasite burden in vivo, making it a strong candidate for further development through SAR studies. asm.org Similarly, in a search for SIRT5 inhibitors, a compound featuring a 2-hydroxybenzoic acid structure was identified as a hit. nih.gov Subsequent lead optimization efforts resulted in a new compound with a 10-fold improvement in potency, establishing the scaffold as a promising starting point for developing selective SIRT5 inhibitors. nih.gov

The process often begins with a high-throughput screen or the identification of a moderately active compound. nih.govnih.gov For instance, the discovery of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold as a 12-lipoxygenase inhibitor initiated a medicinal chemistry campaign to optimize this lead structure. nih.gov Likewise, the design and synthesis of 2-aminobenzamide and hydroxamate derivatives containing a 1,2,4-oxadiazole (B8745197) moiety yielded compounds that were identified as promising lead compounds for developing new anticancer drugs by inhibiting HDACs. nih.gov These examples underscore the role of the 2-hydroxybenzamide core as a versatile and valuable template for generating lead compounds ripe for further optimization in drug development programs.

Future Research Directions and Therapeutic Implications

Exploration of Further Therapeutic Applications

The core structure of 2-Amino-4-hydroxybenzamide lends itself to a variety of therapeutic explorations, primarily informed by the demonstrated efficacy of its analogues. Future research should systematically investigate the parent compound and novel derivatives for a range of applications.

Antiviral Activity: Derivatives of salicylamide (B354443) (2-hydroxybenzamide) are noted for their broad-spectrum antiviral capabilities against both RNA and DNA viruses. nih.gov Analogues such as substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have shown potent inhibitory effects against human adenovirus (HAdV) and respiratory syncytial virus (RSV). nih.govacs.orgnih.gov Furthermore, different N-phenylbenzamide derivatives have demonstrated efficacy against Enterovirus 71 (EV 71). researchgate.net These findings strongly suggest that this compound could serve as a foundational structure for developing new antiviral agents.

Antimicrobial Potential: Beyond viruses, the benzamide (B126) structure is a key feature in various antimicrobial agents. nanobioletters.com Research into 2-amino-N-hydroxybenzamide derivatives has revealed antibacterial and antifungal activities. researchgate.net Similarly, 2,6-difluoro-3-hydroxybenzamide (B1390191) derivatives act as potent inhibitors of the bacterial cell division protein FtsZ, a critical target for new antibiotics. acs.org This indicates a clear path for investigating this compound's potential as an antibacterial or antifungal agent.

Antiparasitic Applications: The therapeutic reach of this chemical family extends to parasitic diseases. N-Benzoyl-2-hydroxybenzamides have been identified as potent compounds against Toxoplasma gondii parasites, suggesting a potential application in treating toxoplasmosis. asm.org

Anti-inflammatory and Other Activities: The 4-hydroxybenzamide (B152061) moiety is present in compounds studied for anti-inflammatory purposes, such as in H₂S-releasing derivatives of NSAIDs. researchgate.net Additionally, related benzamide structures have been investigated for their effects on the central nervous system and as potential antioxidants. ontosight.ai

Therapeutic AreaTarget/DiseaseSupporting Evidence from DerivativesReference
AntiviralRespiratory Syncytial Virus (RSV), Human Adenovirus (HAdV), Enterovirus 71 (EV 71)Inhibition of viral replication and associated inflammatory responses. nih.govnih.govacs.orgnih.govresearchgate.net
AntibacterialBacterial Cell Division (FtsZ), Gram-positive & Gram-negative bacteriaInhibition of essential bacterial proteins and broad antimicrobial screening. nanobioletters.comresearchgate.netacs.org
AntifungalVarious FungiScreening of 2-amino-N-hydroxybenzamide derivatives showed antifungal properties. researchgate.net
AntiparasiticToxoplasma gondiiN-Benzoyl-2-hydroxybenzamides identified as potent against T. gondii. asm.org
Anti-inflammatoryInflammation (COX inhibition)Metabolites of H₂S-releasing NSAIDs containing the 4-hydroxybenzamide moiety show activity. researchgate.net

Advanced In Vivo Efficacy Studies

While in vitro studies provide initial validation, the therapeutic potential of this compound and its future derivatives must be confirmed through rigorous in vivo efficacy studies. Research on related compounds has already progressed to this stage, providing a blueprint for future investigations.

For instance, a novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogue demonstrated not only potent anti-HAdV activity in cell culture but also low in vivo toxicity in a hamster model, with a maximum tolerated dose of 150 mg/kg. acs.orgnih.gov In the realm of antiparasitic research, N-benzoyl-2-hydroxybenzamide compounds were assessed for efficacy in mice infected with Toxoplasma parasites. asm.org Furthermore, rat models have been employed to evaluate the pharmacodynamics of benzamide-containing anti-inflammatory drugs. researchgate.net

Future research must establish similar in vivo models to test the efficacy of this compound derivatives against targeted diseases, such as viral respiratory infections or specific bacterial pathogens. These studies are critical for validating the therapeutic concept and justifying progression into preclinical development. acs.org

Derivative ClassTherapeutic TargetAnimal ModelKey FindingReference
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideHuman Adenovirus (HAdV)HamsterEstablished low in vivo toxicity and a maximum tolerated dose, supporting further efficacy studies. acs.orgnih.gov
N-Benzoyl-2-hydroxybenzamideToxoplasma gondiiMouseUsed to determine in vivo efficacy against parasitic infection. asm.org
2,6-difluoro-3-alkyloxybenzamideBacterial FtsZNot specifiedResearch aimed to create compounds with attractive in vivo pharmacology suitable for preclinical development. acs.org
Naproxen-4-hydroxybenzamide (Metabolite)InflammationRatUsed to study in vivo suppression of prostaglandin (B15479496) synthesis. researchgate.net

Pharmacokinetics and Pharmacodynamics Investigations

A crucial aspect of future research will be to characterize the absorption, distribution, metabolism, and excretion (ADME) properties—collectively known as pharmacokinetics (PK)—of this compound and its analogues. Understanding how the body processes these compounds is essential for their development as drugs. Concurrently, pharmacodynamics (PD) studies, which examine the biochemical and physiological effects of the drug on the body, will elucidate their mechanisms of action.

Studies on related structures have begun to explore these areas. For example, research on H₂S-releasing drugs has examined the metabolism that leaves a naproxen-4-hydroxybenzamide metabolite. researchgate.net The investigation of benzamide-based bacterial inhibitors highlighted the need to improve suboptimal ADME properties to create molecules suitable for preclinical development. acs.org Mechanistic studies on adenovirus inhibitors have suggested that different derivatives may target distinct stages of the viral life cycle, such as DNA replication or later steps. acs.orgnih.gov

Future investigations should focus on:

Metabolic Stability: Determining how this compound is metabolized and identifying its major metabolites.

Mechanism of Action: Pinpointing the specific molecular targets (e.g., viral enzymes, bacterial proteins) and pathways modulated by the compound.

Structure-Activity Relationship (SAR): Correlating chemical modifications of the parent structure with changes in PK/PD properties to optimize the lead compound.

Development of Broad-Spectrum Antiviral Agents

The urgent need for effective treatments against emerging and reemerging viral pathogens has spurred the search for broad-spectrum antiviral agents. nih.govmdpi.com The salicylamide (2-hydroxybenzamide) class, to which this compound belongs, is a particularly promising platform for this endeavor.

The FDA-approved anthelminthic drug Niclosamide (B1684120), a salicylamide derivative, has demonstrated broad-spectrum antiviral activity against a range of viruses, including coronaviruses and flaviviruses. nih.govnih.gov This versatility is a key attribute for developing agents that could be deployed in future pandemics. dzif.de Research has shown that derivatives of the core 2-hydroxybenzamide structure can inhibit a diverse group of viruses, highlighting the scaffold's potential.

Virus FamilySpecific VirusDerivative ClassReference
AdenoviridaeHuman Adenovirus (HAdV)N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues acs.orgnih.gov
ParamyxoviridaeRespiratory Syncytial Virus (RSV)N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues nih.govnih.gov
PicornaviridaeEnterovirus 71 (EV 71)N-phenylbenzamide derivatives researchgate.net
CoronaviridaeCoronaviruses (general)Niclosamide (a salicylamide derivative) nih.govnih.gov
FlaviviridaeFlavivirus (general)Niclosamide (a salicylamide derivative) nih.gov

Future efforts should focus on systematically screening this compound and its novel derivatives against a wide panel of viruses. By combining this screening with medicinal chemistry efforts to optimize potency and drug-like properties, this chemical class could yield powerful, broad-spectrum antiviral drugs to combat future public health threats.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-hydroxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves amidation or condensation reactions. For example, analogous benzamide derivatives are synthesized via coupling of activated carboxylic acids (e.g., acid chlorides) with amines under inert atmospheres. Reaction temperature (e.g., 0–5°C for acid chloride formation) and stoichiometric ratios (e.g., 1:1.2 amine-to-acid) are critical for minimizing side products like unreacted intermediates . Solvent choice (e.g., DMF or THF) also impacts reaction efficiency and purity.

Q. How can researchers characterize the purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Analyze peaks for aromatic protons (δ 6.5–8.0 ppm) and amide protons (δ ~8.5 ppm) to confirm substitution patterns .
  • HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 166.07) and fragmentation patterns .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What solvents and conditions are optimal for recrystallizing this compound to achieve high-purity crystals?

  • Methodological Answer : Ethanol/water mixtures (70:30 v/v) are effective for recrystallization. Slow cooling (1–2°C/min) minimizes occluded impurities. Post-crystallization, vacuum filtration and drying at 40°C under reduced pressure yield >95% purity .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The hydroxyl and amino groups act as electron-donating substituents, activating the benzene ring for electrophilic substitution. Steric hindrance at the 4-hydroxy position may limit coupling efficiency. Computational modeling (e.g., DFT) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling with aryl halides quantifies regioselectivity .

Q. What strategies mitigate degradation of this compound under oxidative or photolytic conditions?

  • Methodological Answer :

  • Oxidative Stability : Store under nitrogen at -20°C; add antioxidants like BHT (0.01% w/w) to solutions .
  • Photostability : Use amber glassware and UV-filtered lighting. Accelerated stability studies (ICH Q1B guidelines) quantify degradation kinetics .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Data Harmonization : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum sizes .
  • Dose-Response Validation : Replicate experiments with standardized controls (e.g., MIC assays using CLSI guidelines) .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound batches?

  • Methodological Answer :

  • LC-MS/MS : Detect impurities at ppm levels using MRM transitions specific to known byproducts (e.g., hydrolyzed intermediates) .
  • Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure stability during storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.